molecular formula C11H10BrNO3 B1414349 Methyl 6-bromo-2-cyano-3-methoxyphenylacetate CAS No. 1806060-23-0

Methyl 6-bromo-2-cyano-3-methoxyphenylacetate

Cat. No.: B1414349
CAS No.: 1806060-23-0
M. Wt: 284.11 g/mol
InChI Key: QQTAJWAXNKPGEA-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyano-3-methoxyphenylacetate is an organic compound with the molecular formula C11H10BrNO3. It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and methoxy functional groups. This compound is significant in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-cyano-3-methoxyphenylacetate typically involves the bromination of 2-cyano-3-methoxyphenylacetic acid followed by esterification. The bromination reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The esterification process involves the reaction of the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group in the compound can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of hydroxylated phenylacetates.

Scientific Research Applications

Methyl 6-bromo-2-cyano-3-methoxyphenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-cyano-3-methoxyphenylacetate is primarily based on its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyano group can undergo nucleophilic addition reactions. The methoxy group can influence the electronic properties of the aromatic ring, affecting the reactivity of the compound. These interactions with molecular targets and pathways contribute to its biological and chemical activities .

Comparison with Similar Compounds

    Methyl 2-bromo-6-cyano-3-methoxyphenylacetate: Similar structure but with different positional isomerism.

    Methyl 4-bromo-2-cyano-3-methoxyphenylacetate: Another positional isomer with distinct reactivity.

    Methyl 6-bromo-2-cyano-4-methoxyphenylacetate: Differing in the position of the methoxy group.

Uniqueness: Methyl 6-bromo-2-cyano-3-methoxyphenylacetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(6-bromo-2-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-4-3-9(12)7(8(10)6-13)5-11(14)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTAJWAXNKPGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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